Perfluorobutylsulphonamide

概要

説明

ペルフルオロブチルスルホンアミドは、ペルフルオロアルキル基とスルホンアミド基の両方を含んでおり、優れた化学的および熱的安定性、低揮発性、および低表面張力を備えたユニークな化合物です . この化合物は、界面活性剤、帯電防止剤、および塗料添加剤として一般的に使用されます .

2. 製法

ペルフルオロブチルスルホンアミドは、一般的にペルフルオロアルキル基を含む化学反応によって合成されます . 一般的な製法の1つは、ペルフルオロプロピレンとスルホリルクロリドを反応させて、ペルフルオロプロペニルスルホリルクロリドを生成する方法です . この中間化合物は、次にアミンと反応してペルフルオロブチルスルホンアミドを生成します . 工業生産方法では、多くの場合、同様の合成経路が用いられますが、商業的な需要を満たすために規模が拡大されています .

準備方法

Perfluorobutylsulfonamide is typically synthesized through a chemical reaction involving perfluoroalkyl groups . One common preparation method involves reacting perfluoropropylene with sulfuryl chloride to generate perfluoropropenyl sulfuryl chloride . This intermediate compound is then reacted with an amine to produce perfluorobutylsulfonamide . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands .

化学反応の分析

ペルフルオロブチルスルホンアミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されますが、酸化生成物に関する詳細は限られています。

これらの反応で使用される一般的な試薬には、スルホリルクロリドやさまざまなアミンなどがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Environmental Impact and Detection

PFBS has been detected as a contaminant in various environmental matrices, particularly in wastewater and aquatic systems. Its persistence and bioaccumulation potential raise concerns regarding its environmental fate and effects on ecosystems.

- Detection Techniques : Recent studies have developed novel non-target approaches to identify emerging PFAS compounds, including PFBS, in industrial effluents. For instance, liquid chromatography coupled with high-resolution mass spectrometry has been employed to detect PFBS and its derivatives in wastewater from semiconductor manufacturing plants. This method has shown effectiveness in identifying hydrophobic and hydrophilic properties of fluorosurfactants, indicating PFBS's relevance in industrial applications and environmental monitoring .

Toxicity Studies

Research on the toxicity of PFBS has highlighted its potential adverse effects on human health and development. A notable study utilized embryonic zebrafish to investigate the developmental toxicity associated with short-chain perfluorinated substances, including PFBS.

- Findings : The study revealed that exposure to PFBS can lead to significant developmental disruptions in zebrafish embryos, suggesting that similar effects may occur in other vertebrates. The implications of these findings underscore the need for further research into the mechanisms of action and long-term health effects of PFBS exposure .

Industrial Applications

PFBS is increasingly being used as an alternative to longer-chain PFAS compounds that have been phased out due to regulatory pressures. Its applications span several industries:

- Semiconductor Manufacturing : PFBS derivatives are being adopted as surfactants in semiconductor processes due to their effective performance in reducing surface tension and enhancing cleaning efficiency . The identification of perfluorobutane sulfonamide derivatives in wastewater emphasizes their role as precursors in fluorosurfactant formulations.

- Aqueous Film-Forming Foams (AFFF) : PFBS is also being explored as a component in firefighting foams, particularly those designed for Class B fires involving flammable liquids. Its low surface tension properties make it suitable for forming stable films over flammable materials .

Regulatory Considerations

As the understanding of PFAS toxicity evolves, regulatory bodies are increasingly focusing on compounds like PFBS. The U.S. Environmental Protection Agency (EPA) has initiated guidelines for monitoring and regulating PFAS in drinking water, emphasizing the need for treatment technologies capable of removing these substances from water supplies .

- Best Available Technologies (BAT) : The EPA has evaluated various technologies for their effectiveness in removing PFAS from drinking water, including granular activated carbon (GAC) and reverse osmosis (RO). These technologies are crucial for mitigating the risks associated with PFAS contamination .

Case Studies

Several case studies illustrate the applications and impacts of PFBS:

| Case Study | Description | Findings |

|---|---|---|

| Semiconductor Wastewater Analysis | Analysis of wastewater from semiconductor plants using non-target detection methods | Detected high concentrations of PFBS derivatives; highlighted their prevalence as emerging contaminants |

| Zebrafish Developmental Toxicity Study | Investigated the effects of short-chain PFAS on zebrafish embryos | Demonstrated significant developmental toxicity linked to PFBS exposure |

| Drinking Water Treatment Evaluation | Assessment of treatment technologies for removing PFAS from drinking water | Identified GAC and RO as effective methods for reducing PFBS levels |

作用機序

ペルフルオロブチルスルホンアミドの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 そのペルフルオロアルキル基は、優れた化学的安定性を提供し、スルホンアミド基は、特定のタンパク質および酵素と相互作用することができます

類似化合物との比較

ペルフルオロブチルスルホンアミドは、優れた化学的および熱的安定性を提供するペルフルオロアルキル基とスルホンアミド基の組み合わせにより、ユニークな化合物です . 類似の化合物には、次のようなものがあります。

ペルフルオロブタンスルホン酸: 同様の特性を持つ別のペルフルオロアルキル化合物ですが、用途が異なります。

ペルフルオロオクタンスルホンアミド: 化学的特性および用途の異なる、より長い鎖のアナログ.

これらの化合物はいくつかの類似点を共有していますが、特定の化学構造と用途が異なります。これは、ペルフルオロブチルスルホンアミドの独自性を強調しています。

生物活性

Perfluorobutylsulphonamide (FBSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their strong carbon-fluorine bonds and unique chemical properties. FBSA has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of FBSA, highlighting key research findings, case studies, and data tables that illustrate its effects on biological systems.

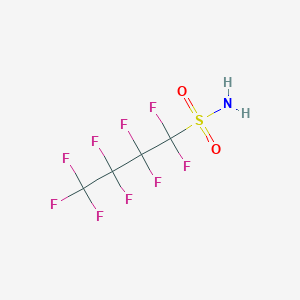

FBSA is chemically represented as CFSONH and possesses a sulphonamide functional group attached to a perfluorinated carbon chain. The fluorinated structure contributes to its stability and lipophilicity, which are crucial for its interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | CFSONH |

| Molecular Weight | 215.19 g/mol |

| Structure | FBSA Structure |

| Solubility | Moderately soluble in water |

Toxicological Studies

Recent studies have evaluated the toxicity of FBSA using various in vitro models. A high-throughput toxicity screen assessed the effects of multiple PFAS, including FBSA, on cell viability and mitochondrial membrane potential. The study found that FBSA exhibited significant cytotoxicity at elevated concentrations, indicating potential risks associated with exposure.

Case Study: Placental Toxicity

Research involving the human placental trophoblast JEG-3 cell line demonstrated that FBSA affects cell viability and proliferation. Notably, the study indicated that FBSA disrupted mitochondrial function, leading to altered gene expression related to oxidative stress response and trophoblast health. This suggests that FBSA may pose risks during pregnancy and fetal development .

The biological activity of FBSA is attributed to its ability to interact with cellular membranes and proteins due to its fluorinated structure. The electronegative fluorine atoms enhance the compound's lipophilicity, facilitating membrane permeability. Furthermore, studies suggest that FBSA may interfere with endocrine signaling pathways, potentially leading to reproductive and developmental toxicity .

Environmental Impact

FBSA has been detected in various environmental matrices, including wastewater and biota. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. A study reported the detection of FBSA in wastewater samples from Longyearbyen, highlighting its prevalence in contaminated sites .

Summary of Key Findings

- Cytotoxicity : FBSA exhibits cytotoxic effects on trophoblast cells at concentrations above 100 µM.

- Gene Expression Alteration : Exposure to FBSA alters the expression of genes involved in oxidative stress response.

- Environmental Detection : FBSA is frequently detected in wastewater samples, indicating widespread environmental contamination.

Table 2: Summary of Biological Effects of FBSA

| Endpoint | Observed Effect | Concentration (µM) |

|---|---|---|

| Cell Viability | Decreased | >100 |

| Mitochondrial Membrane Potential | Disruption | >100 |

| Gene Expression | Altered oxidative stress genes | >100 |

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F9NO2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKFLJWBHVMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)N)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2NH2, C4H2F9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880251 | |

| Record name | Perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30334-69-1 | |

| Record name | Perfluorobutanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30334-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutane sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutylsulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4V6K37HVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。